![molecular formula C13H15N3O3 B2623831 Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate CAS No. 2034546-56-8](/img/structure/B2623831.png)
Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate
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Overview
Description
Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate is a chemical compound with the molecular formula C13H15N3O3. It’s a derivative of pyrazolo[1,5-a]pyrimidines, which are purine analogues . These compounds have attracted pharmaceutical interest due to their antitrypanosomal activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, including Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate, involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . The catalytic activity of amorphous carbon-supported sulfonic acid (AC-SO3H) has been investigated for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate is characterized by a five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate include reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt .Scientific Research Applications
Fluorescent Molecules for Studying Intracellular Processes
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate belongs, have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Chemosensors
The heteroatoms (B, N, O or S) in these compounds make them potential chelating agents for ions . This property can be exploited in the development of chemosensors.
Organic Light-Emitting Devices
These compounds have potential applications in the field of organic light-emitting devices . Their tunable photophysical properties make them suitable for this application .
Bio-Macromolecular Interactions
Fluorogenic heterocyclic compounds, including Pyrazolo[1,5-a]pyrimidines, have been a major focus of research related to materials science and biological interactions . They can be used to study bio-macromolecular interactions .
Anticancer Activity
While there is no direct evidence of Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate’s anticancer activity, similar compounds have been evaluated for their in vitro cytotoxic activity against human breast cell line (MCF7) .
Insecticidal Activity
Again, while there is no direct evidence of Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate’s insecticidal activity, similar compounds have been studied for their insecticidal properties .
Mechanism of Action
Target of Action
Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate is a compound that has been identified as a strategic compound for optical applications Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, are known to have beneficial properties as antimetabolites in purine biochemical reactions .
Mode of Action
It is known that the compound’s photophysical properties can be tuned, and electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound interacts with its targets by donating electrons, which could result in changes in the targets’ behaviors.
Biochemical Pathways
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, are known to be involved in purine biochemical reactions . These reactions are crucial for various biological processes, including DNA synthesis and energy metabolism.
Pharmacokinetics
The compound’s photophysical properties can be tuned, suggesting that its bioavailability could potentially be adjusted based on the specific application .
Result of Action
The compound’s ability to donate electrons and its involvement in purine biochemical reactions suggest that it could have significant effects at the molecular and cellular levels .
Action Environment
The compound’s photophysical properties can be tuned, suggesting that its action and efficacy could potentially be influenced by environmental factors such as light and temperature .
properties
IUPAC Name |
ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-2-19-13(18)4-3-12(17)15-10-6-8-16-11(9-10)5-7-14-16/h5-9H,2-4H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQLUZOINSCVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC2=CC=NN2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate |
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